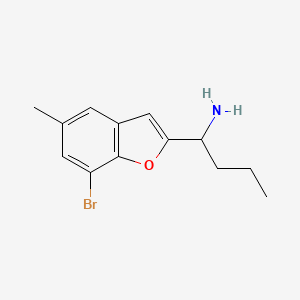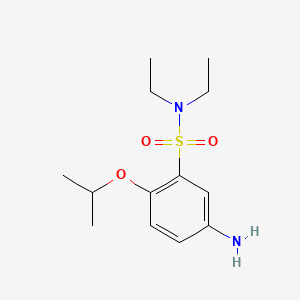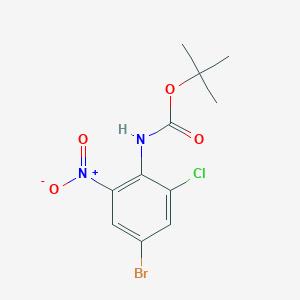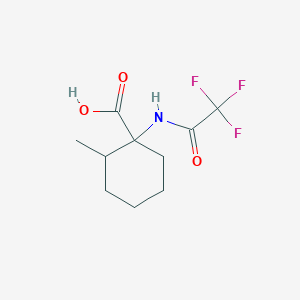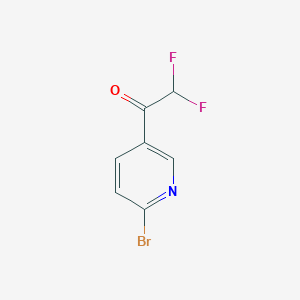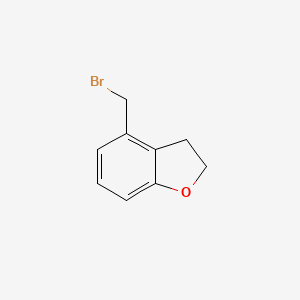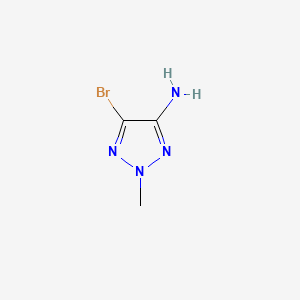
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an amine group at the 4-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1H-1,2,3-triazole with methylamine under specific conditions. The reaction typically takes place in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or alkyl halides in the presence of a base.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 5-substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole amines.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1H-1,2,3-triazole: Lacks the methyl and amine groups.
2-methyl-1H-1,2,3-triazole: Lacks the bromine and amine groups.
4-amino-1H-1,2,3-triazole: Lacks the bromine and methyl groups.
Uniqueness
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the methyl and amine groups contribute to its biological properties .
Eigenschaften
Molekularformel |
C3H5BrN4 |
|---|---|
Molekulargewicht |
177.00 g/mol |
IUPAC-Name |
5-bromo-2-methyltriazol-4-amine |
InChI |
InChI=1S/C3H5BrN4/c1-8-6-2(4)3(5)7-8/h1H3,(H2,5,7) |
InChI-Schlüssel |
QXAPDGPALJSVLK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(C(=N1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)
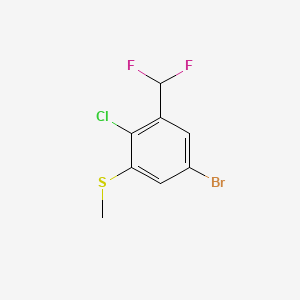
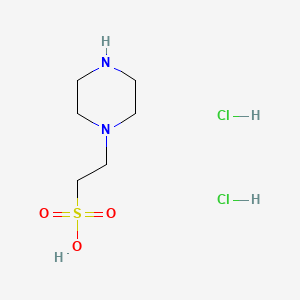
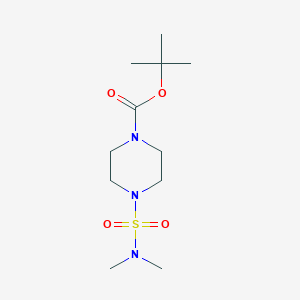
![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
